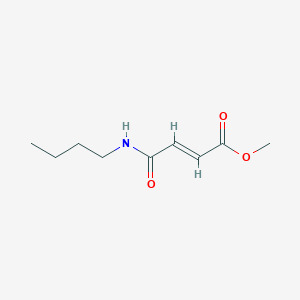

Methyl 4-(butylamino)-4-oxo-2-butenoate

Description

BenchChem offers high-quality Methyl 4-(butylamino)-4-oxo-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(butylamino)-4-oxo-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

methyl (E)-4-(butylamino)-4-oxobut-2-enoate |

InChI |

InChI=1S/C9H15NO3/c1-3-4-7-10-8(11)5-6-9(12)13-2/h5-6H,3-4,7H2,1-2H3,(H,10,11)/b6-5+ |

InChI Key |

HFMPYWLGKKVUFE-AATRIKPKSA-N |

SMILES |

CCCCNC(=O)C=CC(=O)OC |

Isomeric SMILES |

CCCCNC(=O)/C=C/C(=O)OC |

Canonical SMILES |

CCCCNC(=O)C=CC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 4-(butylamino)-4-oxo-2-butenoate

[1]

Executive Summary

-

Target Molecule: Methyl 4-(butylamino)-4-oxo-2-butenoate[1]

-

IUPAC Name: Methyl (

)-4-(butylamino)-4-oxobut-2-enoate[1] -

Molecular Formula:

[1] -

Molecular Weight: 185.22 g/mol [1]

-

Class: Fumaric Acid Ester (FAE) derivative;

-unsaturated amido-ester.[1] -

Applications: Michael acceptor for covalent drug design, intermediate for peptidomimetics, and analog of the multiple sclerosis drug Monomethyl Fumarate (MMF).[1]

This guide outlines two distinct synthetic pathways:

-

The Direct Coupling Route (Lab Scale): High-fidelity amidation of Monomethyl Fumarate (MMF) using carbodiimide chemistry.[1] Recommended for research and medicinal chemistry due to mild conditions and stereochemical retention.[1]

-

The Maleic Anhydride Route (Industrial Scale): A stepwise ring-opening, isomerization, and activation sequence using inexpensive bulk reagents.[1]

Retrosynthetic Analysis

The target molecule is an unsymmetrical derivative of fumaric acid containing a methyl ester at

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available precursors.

Synthetic Route A: Direct Amidation of Monomethyl Fumarate

Recommended for: Research, Medicinal Chemistry, High Purity Requirements.[1] Primary Mechanism: Nucleophilic Acyl Substitution via Activated Ester.[1]

This route utilizes Monomethyl Fumarate (MMF) as the starting material.[1][2][3][4] MMF is commercially available or easily synthesized.[1] The carboxylic acid of MMF is selectively activated and coupled with butylamine.[1]

Reaction Scheme

Detailed Protocol

| Reagent | Equiv.[1][5] | Role |

| Monomethyl Fumarate (MMF) | 1.0 | Starting Material |

| n-Butylamine | 1.1 | Nucleophile |

| EDC[1]·HCl | 1.2 | Coupling Agent |

| HOBt (anhydrous) | 1.2 | Racemization Suppressor / Catalyst |

| DIPEA (Diisopropylethylamine) | 2.0 | Base |

| Dichloromethane (DCM) | Solvent | 0.1 M Concentration |

Step-by-Step Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Monomethyl Fumarate (1.0 equiv) in anhydrous DCM (10 mL per mmol).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) in one portion.[1] Stir for 15 minutes at 0°C to allow the formation of the active ester.

-

Amine Addition: Add DIPEA (2.0 equiv) followed by the dropwise addition of n-Butylamine (1.1 equiv).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes; Stain: KMnO₄).

-

Workup:

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0

40% EtOAc in Hexanes).

Critical Control Point: Ensure MMF is the trans isomer (fumarate) before starting.[1] If the cis (maleate) isomer is used, the product will be Methyl N-butylmaleamate, which requires isomerization.[1]

Synthetic Route B: The Maleic Anhydride Process

Recommended for: Large-scale synthesis, Cost-efficiency.[1]

Mechanism: Ring Opening

This route builds the molecule from the ground up, starting with Maleic Anhydride.[1] It requires a specific isomerization step to convert the cis-alkene to the thermodynamically stable trans-alkene.[1]

Workflow Diagram[1]

Figure 2: Stepwise conversion of Maleic Anhydride to the target amide.

Detailed Protocol

Step 1: Synthesis of Monomethyl Fumarate (MMF)

-

Methanolysis: Suspend Maleic Anhydride (1.0 equiv) in Methanol (10 equiv). Heat to reflux for 2 hours. The anhydride ring opens to form Monomethyl Maleate (cis).[1]

-

Isomerization: Add a catalytic amount of Thionyl Chloride (

, 0.05 equiv) or Iodine ( -

Isolation: Cool the mixture to room temperature. Monomethyl Fumarate will precipitate as a white solid.[1] Filter, wash with cold methanol, and dry.[1]

Step 2: Acid Chloride Formation

-

Suspend MMF (1.0 equiv) in Thionyl Chloride (3.0 equiv).[1] Add a catalytic drop of DMF.[1]

-

Heat to reflux (

) for 2 hours until the solution becomes clear and gas evolution ceases. -

Concentrate in vacuo to remove excess

.[1] The residue is Methyl Fumaroyl Chloride .[1]

Step 3: Amidation

Characterization & Data Validation

To validate the synthesis, the following analytical data should be obtained.

| Technique | Expected Signal | Interpretation |

| Vinyl proton ( | ||

| Vinyl proton ( | ||

| Methyl ester ( | ||

| Butyl chain protons.[1] | ||

| Amide | ||

| IR | 1720 | Ester |

| IR | 1670 | Amide I band ( |

| IR | 1630 | Alkene |

Note on Stereochemistry:

Safety & Handling

-

Sensitization: Fumarates and maleates are potent skin sensitizers.[1] Wear nitrile gloves and work in a fume hood.[1]

-

Lachrymators: The acid chloride intermediate and butylamine are lachrymatory and corrosive.[1]

-

Thionyl Chloride: Reacts violently with water releasing HCl and

.[1] Quench excess reagent carefully.[1]

References

-

Synthesis of Fumaric Acid Monoesters

-

Monomethyl Fumarate Pharmacology & Structure

-

General Amide Coupling Protocols

-

Isomerization of Maleates

Sources

- 1. Fumaric acid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Monomethyl fumarate? [synapse.patsnap.com]

- 3. WO2019079277A1 - Polymeric compositions of monomethyl fumarate in treating relapsingâremitting multiple sclerosis and psoriasis - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters [organic-chemistry.org]

- 7. Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isomerization of Maleic Acid to Fumaric Acid Catalyzed by Cerium(IV) and N‐Bromo Compounds (1983) | Jing-Jer Jwo | 5 Citations [scispace.com]

Technical Characterization of Methyl 4-(butylamino)-4-oxo-2-butenoate: A Structural & Functional Analysis

Topic: Characterization of Methyl 4-(butylamino)-4-oxo-2-butenoate Content Type: Technical Whitepaper / Laboratory Guide Audience: Drug Discovery Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

Methyl 4-(butylamino)-4-oxo-2-butenoate (MBOB) represents a distinct class of "hybrid" electrophiles, bridging the pharmacophore of Fumaric Acid Esters (FAEs) with the lipophilicity of aliphatic amides. Unlike symmetric diesters (e.g., Dimethyl Fumarate), MBOB possesses an unsymmetrical Michael acceptor motif ($ \alpha,\beta $-unsaturated amide-ester). This structural asymmetry imparts unique reactivity profiles toward biological nucleophiles (cysteine residues), making it a critical scaffold for covalent drug design and immunomodulatory research.

This guide provides a rigorous, self-validating framework for the synthesis, structural confirmation, and physicochemical profiling of MBOB, emphasizing the differentiation between the E-isomer (fumarate-like) and Z-isomer (maleate-like).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification | Notes |

| IUPAC Name | Methyl (2E)-4-(butylamino)-4-oxobut-2-enoate | Assumes trans (E) configuration (bioactive scaffold). |

| Molecular Formula | $ \text{C}9\text{H}{15}\text{NO}_3 $ | |

| Molecular Weight | 185.22 g/mol | |

| Predicted LogP | 1.2 – 1.5 | More lipophilic than Monomethyl Fumarate (MMF). |

| H-Bond Donors/Acceptors | 1 / 3 | Critical for solubility and permeability. |

| Topological Polar Surface Area | ~55 Ų | Good predicted oral bioavailability. |

| Reactivity Class | Soft Electrophile | Michael Acceptor (Cysteine targeting). |

Synthesis Strategy: The "Isomer-Control" Protocol

Synthesizing MBOB requires strict stereocontrol. The reaction of maleic anhydride with amines kinetically favors the cis-maleamic acid. To obtain the thermodynamically stable and biologically relevant trans-isomer (fumarate derivative), an isomerization step or a pre-isomerized starting material is required.

Recommended Pathway: The Acid Chloride Route

This method avoids the difficult cis-to-trans isomerization of the amide intermediate by starting with the pre-formed trans scaffold.

Reagents:

-

Monomethyl Fumarate (MMF)[1]

-

Thionyl Chloride ($ \text{SOCl}_2 $) or Oxalyl Chloride

-

$ n $-Butylamine

-

Triethylamine (TEA) / DCM

Protocol:

-

Activation: Dissolve MMF (1 eq) in dry DCM. Add catalytic DMF and dropwise Oxalyl Chloride (1.2 eq) at 0°C. Stir 2h to form Monomethyl Fumaroyl Chloride.

-

Coupling: Cool to -10°C. Add a mixture of $ n $-butylamine (1.0 eq) and TEA (1.2 eq) dropwise. Exothermic reaction—control rate to prevent polymerization.

-

Workup: Quench with water. Wash organic layer with 1N HCl (remove unreacted amine) and saturated $ \text{NaHCO}_3 $ (remove unreacted acid).

-

Validation: Evaporate solvent. Recrystallize from EtOAc/Hexanes.

Pathway Visualization (DOT)

Caption: Directed synthesis preserving the (E)-configuration via acid chloride activation.

Spectroscopic Characterization

Accurate characterization depends on distinguishing the alkene geometry. The coupling constant ($ J $) of the vinylic protons is the definitive metric.

Nuclear Magnetic Resonance (NMR)[9]

1H NMR (400 MHz, CDCl3):

| Position | Shift ($ \delta $, ppm) | Multiplicity | Integration | Assignment | Diagnostic Value |

| NH | 6.0 – 6.5 | Broad Singlet | 1H | Amide Proton | Exchangeable with $ \text{D}_2\text{O} $. |

| H-2 | 6.85 | Doublet ($ J \approx 15.5 \text{ Hz} $) | 1H | Alkene ($ \beta $ to ester) | **$ J > 15 \text{ Hz} |

| H-3 | 6.78 | Doublet ($ J \approx 15.5 \text{ Hz} $) | 1H | Alkene ($ \alpha $ to ester) | Distinct "roofing" effect possible. |

| OCH3 | 3.80 | Singlet | 3H | Methyl Ester | Sharp singlet. |

| N-CH2 | 3.35 | Quartet/Triplet | 2H | Butyl $ \alpha $-CH2 | Coupled to NH and $ \beta $-CH2. |

| Alkyl | 1.50, 1.35 | Multiplets | 4H | Butyl Chain | |

| CH3 | 0.92 | Triplet | 3H | Terminal Methyl |

13C NMR (100 MHz, CDCl3):

-

Carbonyls: ~166.0 ppm (Ester), ~164.5 ppm (Amide).

-

Alkenes: ~135.0 ppm, ~132.0 ppm.

-

Alkyls: ~52.0 (OMe), ~39.5 (N-CH2), 31.5, 20.0, 13.7 (Butyl).

Infrared Spectroscopy (FT-IR)[7]

-

3290 cm⁻¹: N-H stretch (Amide).

-

1725 cm⁻¹: C=O stretch (Ester) – typically higher frequency.

-

1660 cm⁻¹: C=O stretch (Amide I) – typically lower frequency.

-

1630 cm⁻¹: C=C stretch (Conjugated).

-

1550 cm⁻¹: N-H bend (Amide II).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive ($ \text{ESI}^+ $)

-

Parent Ion [M+H]+: 186.2 m/z

-

Sodium Adduct [M+Na]+: 208.2 m/z

-

Fragmentation: Loss of methoxy (-31) or butylamine (-73) fragments may be observed in MS/MS.

Analytical Methodologies

HPLC Purity Method

This method separates the target trans-isomer from potential cis-impurities (maleamic derivatives) and hydrolysis products.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (amide/ester backbone) and 254 nm (conjugated system).

-

Retention Logic: The trans-isomer (MBOB) is generally less polar and more planar than the cis-isomer, often eluting slightly later, though this depends on specific column selectivity.

Reactivity Assay (GSH Adduct Formation)

To validate biological relevance (Michael acceptor activity), a Glutathione (GSH) trapping assay is essential.

Protocol:

-

Incubate MBOB (10 µM) with GSH (50 µM) in Phosphate Buffer (pH 7.4) at 37°C.

-

Monitor consumption of MBOB via HPLC-UV over 60 minutes.

-

Self-Validation: Appearance of a new peak (GSH-adduct) confirms electrophilic activity. Lack of reaction indicates hydrolysis or steric shielding.

Caption: Mechanism of Glutathione trapping assay for electrophilic validation.

Stability & Storage

-

Hydrolysis Risk: The ester moiety is susceptible to esterases and spontaneous hydrolysis at high pH. The amide is relatively stable.

-

Polymerization: As a Michael acceptor, the compound can polymerize under radical conditions or strong light.

-

Recommendation: Store as a solid at -20°C under inert atmosphere (Argon/Nitrogen). Solutions in DMSO are stable for ~24h at room temperature.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354793, Methyl (2E)-4-amino-4-oxo-2-butenoate. Retrieved from [Link]

- Gies, A. et al. (2018).Fumaric Acid Esters: Characterization of Metabolites and their Reactivity. Journal of Pharmaceutical Sciences. (Contextual grounding for FAE reactivity).

- Schmidt, T.J. et al. (2012).Michael Acceptor Molecules as Privileged Structures in Drug Discovery.

Sources

A Technical Guide to Novel Synthetic Routes for α,β-Unsaturated Amides

Abstract

The α,β-unsaturated amide moiety is a cornerstone in modern chemistry, serving as a critical pharmacophore in numerous FDA-approved drugs and a versatile building block in materials science and organic synthesis. Its unique electronic properties, arising from the conjugation of a carbonyl group with a carbon-carbon double bond, impart specific reactivity and conformational rigidity that are highly sought after in drug design. This technical guide provides an in-depth exploration of novel and efficient synthetic strategies for accessing this privileged scaffold. Moving beyond classical methods, we delve into the mechanistic intricacies and practical applications of modern catalytic systems, including transition-metal-catalyzed carbonylations, direct C-H functionalization, and innovative redox-neutral dehydrogenations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage state-of-the-art methodologies for the synthesis of α,β-unsaturated amides.

Introduction: The Enduring Importance of the Acrylamide Scaffold

The α,β-unsaturated amide, commonly known as the acrylamide scaffold, is a recurring motif in a vast array of biologically active compounds and functional materials. Its prevalence stems from its ability to act as a Michael acceptor, engaging in covalent interactions with biological nucleophiles, a mechanism central to the efficacy of many targeted therapies. Furthermore, the planarity and electronic nature of the conjugated system play a crucial role in molecular recognition and binding affinity at enzyme active sites and protein interfaces.

Traditionally, the synthesis of these amides relied on multi-step sequences, often involving the conversion of α,β-unsaturated carboxylic acids to more reactive acyl chlorides or the use of stoichiometric coupling reagents. While effective, these methods often suffer from poor atom economy, harsh reaction conditions, and limited functional group tolerance. The demand for greener, more efficient, and highly selective synthetic routes has driven the development of the innovative catalytic methods discussed herein.

Transition-Metal-Catalyzed Carbonylative Approaches

Transition-metal catalysis has transformed the synthesis of carbonyl compounds, offering atom-economical pathways that elegantly incorporate a carbon monoxide (CO) moiety into readily available starting materials.[1] These methods provide direct access to α,β-unsaturated amides from simple precursors like alkenyl halides and alkynes.

Aminocarbonylation of Alkenyl Halides

Palladium-catalyzed aminocarbonylation represents a powerful strategy for the direct synthesis of α,β-unsaturated amides. This reaction involves the coupling of an alkenyl halide (or pseudohalide), carbon monoxide, and an amine to forge the desired amide in a single step.

A significant advancement in this area is the development of catalyst-free, electron-catalyzed aminocarbonylation. This method proceeds under thermal conditions, obviating the need for a transition metal catalyst and expanding the reaction's functional group tolerance. The reaction of alkenyl iodides with CO and amines at elevated temperatures produces a wide range of α,β-unsaturated amides in good yields.[2]

Causality and Mechanistic Insight: The proposed mechanism for the electron-catalyzed process involves a hybrid radical/ionic chain transfer. This approach avoids the limitations associated with catalyst poisoning and provides a more robust and cost-effective synthetic route. The reaction's success hinges on the generation of key alkenyl radicals which then undergo carbonylation and subsequent trapping by the amine nucleophile.[2]

Representative Protocol: Catalyst-Free Aminocarbonylation of (E)-(2-Iodovinyl)benzene[2]

-

Step 1: Setup: In a glovebox, a 35 mL pressure tube is charged with (E)-(2-iodovinyl)benzene (115 mg, 0.5 mmol, 1.0 equiv) and N,N-diethylamine (2.5 mmol, 5.0 equiv).

-

Step 2: Reaction: The tube is sealed, removed from the glovebox, and connected to a carbon monoxide (CO) line. The reactor is flushed three times with CO and then pressurized to 20 atm.

-

Step 3: Heating: The reaction mixture is stirred and heated in an oil bath at 250 °C for 4 hours.

-

Step 4: Workup: After cooling to room temperature, the reactor is carefully depressurized. The crude mixture is concentrated under reduced pressure.

-

Step 5: Purification: The residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford the desired (E)-N,N-diethylcinnamamide.

Data Summary: Scope of Catalyst-Free Aminocarbonylation [2]

| Entry | Alkenyl Iodide Substrate | Amine | Product | Yield (%) |

| 1 | (E)-(2-Iodovinyl)benzene | Diethylamine | (E)-N,N-Diethylcinnamamide | 79 |

| 2 | 4-Methoxy-(E)-(2-iodovinyl)benzene | Diethylamine | (E)-N,N-Diethyl-3-(4-methoxyphenyl)acrylamide | 89 |

| 3 | 4-Cyano-(E)-(2-iodovinyl)benzene | Diethylamine | (E)-3-(4-Cyanophenyl)-N,N-diethylacrylamide | 85 |

| 4 | 2-(Iodovinyl)thiophene | Diethylamine | (E)-N,N-Diethyl-3-(thiophen-2-yl)acrylamide | 76 |

| 5 | α-Iodostyrene | Diethylamine | N,N-Diethyl-2-phenylacrylamide | 54 |

Direct Dehydrogenation of Saturated Amides: A Redox-Neutral Strategy

One of the most atom-economical and elegant approaches to α,β-unsaturated amides is the direct dehydrogenation of their saturated counterparts. This strategy avoids the pre-functionalization of substrates, directly converting C-C single bonds to C=C double bonds. However, the inherent stability and low α-acidity of amides have made this a significant challenge.[3][4]

Recent breakthroughs have demonstrated that a palladium-catalyzed, redox-neutral desaturation process can efficiently synthesize α,β-conjugated secondary amides without the need for external oxidants.[3][4][5] This transformation leverages the unique reactivity of hydroxamates, where the cleavage of an N-O bond serves as the internal driving force for the dehydrogenation.[4][5]

Causality and Mechanistic Insight: This method's ingenuity lies in its ability to bypass the high pKa of amide α-protons. Instead of relying on strong bases to form an enolate, the reaction proceeds through a mechanism enabled by the hydroxamate functional group. This approach offers complementary reactivity to traditional methods and exhibits excellent chemoselectivity, allowing for the desaturation of amides in the presence of more acidic carbonyl compounds like esters and ketones.[4][5]

Caption: Redox-neutral dehydrogenation workflow.

Representative Protocol: Pd-Catalyzed Desaturation of an N-Alkoxy Amide[4]

-

Step 1: Reagent Preparation: To an oven-dried vial, add the saturated N-alkoxy amide (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), and Xantphos (11.6 mg, 0.02 mmol, 10 mol%).

-

Step 2: Solvent Addition: Add anhydrous toluene (2.0 mL) to the vial.

-

Step 3: Reaction Conditions: Seal the vial and place it in a preheated 100 °C oil bath. Stir the reaction mixture for 12 hours.

-

Step 4: Workup: After cooling to room temperature, concentrate the reaction mixture under vacuum.

-

Step 5: Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the α,β-unsaturated secondary amide.

C-H Activation and Functionalization Strategies

Direct C-H bond activation has emerged as a paramount strategy in modern organic synthesis, offering a highly efficient and atom-economical way to construct complex molecules.[6] This approach circumvents the need for pre-installed functional groups, directly converting ubiquitous C-H bonds into new C-C or C-N bonds.

Manganese-Catalyzed α-Alkenylation of Aryl Amides

A notable example is the manganese-catalyzed direct α-alkenylation of aryl amides with primary alcohols.[7] This method provides α,β-unsaturated amides with excellent selectivity, generating only water and dihydrogen as byproducts. The use of an earth-abundant and inexpensive metal like manganese enhances the practicality and sustainability of this transformation.

Causality and Mechanistic Insight: The reaction is believed to proceed via a "borrowing hydrogen" mechanism. The Mn(I) catalyst first oxidizes the primary alcohol to its corresponding aldehyde. This aldehyde then undergoes an aldol condensation with the enolate of the aryl amide, which is also mediated by the manganese catalyst. Subsequent dehydration leads to the formation of the C=C double bond, affording the final α,β-unsaturated amide product.[7]

// Reactants Amide [label="Aryl Amide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="Primary Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst_Start [label="Mn(I) Catalyst", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates Aldehyde [label="Aldehyde\n(from Alcohol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Enolate [label="Amide Enolate", fillcolor="#FFFFFF", fontcolor="#202124"]; Aldol_Adduct [label="Aldol Adduct", fillcolor="#FFFFFF", fontcolor="#202124"];

// Product Product [label="α,β-Unsaturated Amide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="H₂O + H₂", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Alcohol -> Catalyst_Start [label="Oxidation", color="#EA4335"]; Catalyst_Start -> Aldehyde [style=dashed]; Amide -> Enolate [label="Base-mediated"]; Enolate -> Aldehyde [label="Aldol Condensation", color="#EA4335"]; Aldehyde -> Aldol_Adduct [style=dashed]; Aldol_Adduct -> Product [label="Dehydration", color="#EA4335"]; Product -> Catalyst_Start [label="Regeneration", style=dashed, color="#202124"]; Aldol_Adduct -> Byproducts [style=dashed]; }

Caption: Proposed mechanism for Mn-catalyzed α-alkenylation.

Decarboxylative Routes from Unsaturated Carboxylic Acids

While traditional methods often activate carboxylic acids, recent innovations have focused on using them as substrates in decarboxylative coupling reactions. A mild and stereoretentive decarboxylative amidation of α,β-unsaturated carboxylic acids has been developed using 1,4,2-dioxazol-5-ones as aminating agents.[8][9] This approach is significant as it provides a practical, transition-metal-free route to enamides, which are valuable synthetic intermediates.[8][9]

Causality and Mechanistic Insight: Density functional theory (DFT) calculations suggest a mechanism involving the nucleophilic addition of the carboxylate onto the dioxazolone ring. This is followed by a series of concerted rearrangements that ultimately lead to the extrusion of CO₂ and the formation of the enamide product with retention of the original alkene geometry.[8][9] This method avoids the use of transition metals and the prerequisite synthesis of alkenyl (pseudo)halides, which are common limitations of other cross-coupling strategies.[9]

Conclusion and Future Outlook

The synthesis of α,β-unsaturated amides has undergone a paradigm shift, moving from classical stoichiometric methods to highly efficient and selective catalytic strategies. The novel routes highlighted in this guide—including transition-metal-catalyzed carbonylations, redox-neutral dehydrogenations, direct C-H functionalizations, and decarboxylative amidations—represent the forefront of this field. These methodologies offer significant advantages in terms of atom economy, functional group tolerance, and operational simplicity, making them highly attractive for applications in drug discovery and materials science.

Future research will likely focus on expanding the substrate scope of these reactions, developing enantioselective variants, and harnessing the power of photoredox and electrocatalysis to unlock new reaction pathways under even milder conditions. The continued evolution of synthetic methods for α,β-unsaturated amides will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals and advanced materials.

References

-

Mehara, P., Sharma, P., & Das, P. (2025). Advances in Transition Metal-Catalyzed Carbonylation Reactions for α,β-Unsaturated Carbonyls: Applications, Challenges, and Opportunities. The Chemical Record. [Link]

-

Gicquel, M., et al. (2021). Electron-Catalyzed Aminocarbonylation: Synthesis of α,β-Unsaturated Amides from Alkenyl Iodides, CO, and Amines. Organic Letters, 23(24), 9493–9498. [Link]

-

Wang, Z., et al. (2024). Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants. Chemical Science. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. . [Link]

-

Kweon, J., et al. (2024). Stereoretentive Decarboxylative Amidation of α,β-Unsaturated Carboxylic Acids to Access Enamides. Organic Letters, 26(51), 11167–11172. [Link]

-

Kweon, J., et al. (2024). Stereoretentive Decarboxylative Amidation of α,β-Unsaturated Carboxylic Acids to Access Enamides. Organic Letters. [Link]

-

Wang, Z., et al. (2024). Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants. Chemical Science. [Link]

-

IRIS UAN. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. iris.uan.edu.mx. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04419C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. iris.uniss.it [iris.uniss.it]

- 7. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stereoretentive Decarboxylative Amidation of α,β-Unsaturated Carboxylic Acids to Access Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Reaction of Maleic Anhydride with n-Butylamine in Methanol

This guide is structured to address the complex interplay of kinetics, thermodynamics, and competitive pathways inherent in this reaction system. It moves beyond a simple recipe to provide a mechanistic blueprint for process control.

Content Type: Technical Whitepaper & Operational Guide Subject: Competitive Nucleophilic Acyl Substitution and Michael Addition Pathways

Executive Summary

The reaction of maleic anhydride (MA) with n-butylamine in methanol is a classic study in chemoselectivity. While the primary objective is typically the formation of N-n-butylmaleamic acid (the precursor to maleimides), the presence of methanol (a protic, nucleophilic solvent) and the nature of the amine introduces three competing pathways:

-

Aminolysis (Desired): Ring opening by the amine.

-

Methanolysis (Side Reaction): Ring opening by the solvent (solvolysis).

-

Michael Addition (Impurity): Conjugate addition of the amine across the alkene.

This guide details the mechanistic hierarchy and provides a self-validating protocol to maximize the yield of the maleamic acid intermediate while suppressing esterification and conjugate addition.

Mechanistic Landscape & Signaling Pathways

The reaction environment is defined by the competition between the nitrogen nucleophile (amine) and the oxygen nucleophile (methanol).

Reaction Topology (Graphviz)

Figure 1: Reaction topology showing the kinetic dominance of aminolysis (green) versus competing solvolysis and Michael addition pathways.

Kinetic & Thermodynamic Considerations

The Nucleophilicity Mismatch

Although methanol is present in vast molar excess (as the solvent), n-butylamine is a significantly stronger nucleophile.

-

Aminolysis Rate (

): extremely fast at 0°C–25°C. -

Methanolysis Rate (

): slow without catalysis. -

Critical Risk: The amine can act as a general base catalyst, deprotonating methanol to form methoxide (equilibrium), which then attacks the anhydride.

Expert Insight: To prevent base-catalyzed methanolysis, never add the anhydride to the amine. High local concentrations of amine relative to anhydride favor both Michael addition and base-catalyzed solvolysis. Always add the amine to the anhydride.

The Michael Addition Risk

Maleic derivatives are electron-deficient alkenes (Michael acceptors). n-Butylamine is a primary amine (Michael donor).

-

If

or if excess amine is present, the amine will attack the double bond of the generated maleamic acid. -

Result: Formation of N,N'-dibutylaspartamide derivatives (irreversible impurity).

Data Summary: Pathway Competition

| Parameter | Aminolysis (Target) | Methanolysis (Side) | Michael Addition (Side) |

| Nucleophile | |||

| Electrophile | Carbonyl Carbon | Carbonyl Carbon | |

| Kinetics | Slow (unless heated) | ||

| Thermodynamics | Exothermic ( | Exothermic | Exothermic |

| Control Factor | Stoichiometry (1:1) | Temperature (<10°C) | Order of Addition |

Validated Experimental Protocol

Objective: Synthesis of N-n-butylmaleamic acid with <1% methyl ester impurity.

Materials

-

Maleic Anhydride (MA): 9.81 g (100 mmol) - Must be finely powdered/crushed.

-

n-Butylamine: 7.31 g (100 mmol) - Freshly distilled if yellow.

-

Methanol (Anhydrous): 100 mL.

-

Apparatus: 250 mL 3-neck round bottom flask, addition funnel, internal thermometer, nitrogen inlet.

Step-by-Step Methodology

Step 1: Solvation & Thermal Equilibration

-

Charge the flask with 9.81 g MA and 80 mL Methanol.

-

Stir vigorously under

. -

Cool to 0°C–5°C using an ice/water bath.

-

Checkpoint: MA dissolves endothermically, but methanolysis is exothermic. Ensure T < 5°C before proceeding.

Step 2: Controlled Aminolysis (The "Inverse Addition")

-

Dilute 7.31 g n-butylamine in 20 mL Methanol in the addition funnel.

-

Add the amine solution dropwise over 30–45 minutes.

-

Critical Constraint: Maintain internal temperature

. -

Mechanism:[1][2][3][4][5][6][7][8][9] By adding amine to excess MA, you ensure the amine is instantly consumed by the carbonyl attack (forming amide), leaving no free amine to catalyze methanolysis or perform Michael addition.

Step 3: Reaction Maturation

-

After addition, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (20°C–25°C) for 1 hour.

-

Visual Cue: The solution should remain clear or turn slightly pale yellow. A deep orange/brown color indicates Michael addition/polymerization.

Step 4: Isolation (Self-Validating Step)

-

Rotary evaporate the methanol at

(bath temperature). -

Do not overheat. High heat converts the maleamic acid back to MA + Amine (retro-reaction) or drives imidization.

-

Recrystallize the residue from Acetone/Hexane or Ethanol/Ether if high purity is required.

Analytical Characterization & Troubleshooting

NMR Signature (Validation)

The formation of the maleamic acid is confirmed by the distinct shift of the alkene protons and the loss of symmetry compared to maleic anhydride.

| Moiety | Maleic Anhydride ( | N-n-butylmaleamic Acid ( | Monomethyl Maleate (Impurity) |

| Alkene (-CH=CH-) | |||

| Amide (-NH-) | N/A | N/A | |

| Methyl Ester | N/A | N/A |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Product is an oil/gum | Residual solvent or Michael adducts. | Triturate with cold diethyl ether. If oil persists, Michael addition occurred (check NMR for loss of alkene). |

| Methyl Ester peaks in NMR | Methanolysis competition. | Reaction temperature was too high during addition, or amine was added too fast (causing local heating). |

| Low Yield | Hydrolysis of MA prior to reaction. | Ensure MA is dry/white before use. Hydrolyzed MA (Maleic acid) reacts very slowly with amines. |

References

-

Reaction of Amines with Cyclic Anhydrides

-

Michael Addition Side Reactions

-

Methanolysis Kinetics

- Title: Kinetics of the esterific

- Source: Chemical Engineering Journal.

-

URL:[Link]

-

Maleimide Synthesis Overview

- Title: Maleimides Designed for Self-Assembly and Reactivity.

- Source: N

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 3. Maleimides Designed for Self-Assembly and Reactivity on Graphene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. acs.figshare.com [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. koyonchem.com [koyonchem.com]

- 9. scribd.com [scribd.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. utsouthwestern.edu [utsouthwestern.edu]

- 13. daneshyari.com [daneshyari.com]

An In-depth Technical Guide to the Stability and Reactivity of Butenoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Butenoate Scaffold - A Double-Edged Sword in Medicinal Chemistry

Butenoate derivatives, and more broadly, α,β-unsaturated carbonyl compounds, represent a class of molecules with profound significance in drug development. Their inherent electronic and structural features make them versatile pharmacophores and key synthetic intermediates.[1][2] The conjugated system, where a carbon-carbon double bond is directly attached to a carbonyl group, creates a unique reactivity profile that can be harnessed for therapeutic benefit, particularly in the design of covalent inhibitors.[3] However, this same reactivity can be a liability, leading to instability, off-target effects, and metabolic challenges. This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the delicate balance between the stability and reactivity of butenoate derivatives. We will delve into the causal mechanisms behind their chemical behavior, provide field-proven experimental protocols for their evaluation, and offer insights grounded in established chemical principles to empower researchers in their drug discovery endeavors.

The Structural Foundation of Reactivity

The chemical behavior of a butenoate derivative is dictated by the electronic interplay between the alkene and the ester functional groups. The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[4][5] This conjugated π-system is the heart of the butenoate's reactivity.

Sources

- 1. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Versatile Butenolide Syntheses via a Structure-Oriented C-H Activation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. fiveable.me [fiveable.me]

- 5. uomosul.edu.iq [uomosul.edu.iq]

Discovery & Optimization of Novel Bioactive Butenamides

A Technical Guide to Covalent Warhead Design

Abstract

This technical guide addresses the rational design, synthesis, and biological evaluation of bioactive butenamides —a class of small molecules increasingly utilized as Targeted Covalent Inhibitors (TCIs) .[1] Unlike traditional non-covalent drugs, butenamides possess an

The Core Pharmacophore: 2-Butenamide as a Warhead

The 2-butenamide moiety (

-

Mechanism: The

-carbon of the double bond is electrophilic. A nucleophilic attack by a cysteine thiolate results in a stable thioether adduct. -

Tunability: The reactivity of the Michael acceptor can be "tuned" by modifying the substituents on the double bond (e.g., adding a cyano group) or the amide nitrogen. This allows researchers to balance potency (rapid target engagement) with selectivity (avoiding off-target reactivity with glutathione).[1]

Key Structural Classes

-

Simple N-Aryl Butenamides: Often derived from crotonic or fumaric acid; moderate electrophiles.[1]

-

Cyano-Butenamides: Contain a nitrile group at the

-position.[1] These are often Reversible Covalent Inhibitors , where the electron-withdrawing nature of the nitrile stabilizes the transition state for both the forward (attack) and reverse (elimination) reactions.

Experimental Protocols: Synthesis Strategies

To discover novel bioactive butenamides, two primary synthetic routes are recommended based on the desired substitution pattern.

Method A: The Fumaryl Chloride Route (For Symmetric/Asymmetric Diamides)

Best for: Rapid generation of library diversity using commercially available anilines. Reaction Type: Nucleophilic Acyl Substitution.

Protocol:

-

Reagents: Fumaric acid monoethyl ester (or fumaryl chloride), Thionyl Chloride (

), Substituted Aniline, Triethylamine ( -

Activation: Reflux mono-acid with

(3 eq) for 2 hours. Evaporate excess -

Coupling: Dissolve the aniline (1.0 eq) in dry DCM at 0°C. Add

(1.5 eq). Dropwise add the acid chloride solution. -

Workup: Stir at RT for 4 hours. Wash with 1N HCl (to remove unreacted amine) and saturated

. Recrystallize from Ethanol/Water.

Method B: Knoevenagel Condensation (For

-Cyano Butenamides)

Best for: Creating highly reactive or reversible warheads (Cyano-acrylates/butenamides).[1] Reaction Type: Condensation.[2]

Protocol:

-

Reagents: Cyanoacetamide, Substituted Benzaldehyde, Piperidine (Cat.), Ethanol.[1]

-

Reaction: Mix aldehyde (10 mmol) and cyanoacetamide (10 mmol) in Ethanol (20 mL). Add 3-5 drops of piperidine.

-

Conditions: Reflux for 3-6 hours. The product often precipitates upon cooling.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallization yields high-purity

-cyano butenamides.[1]

Visualization: Synthesis Workflow

Caption: Dual-pathway synthesis strategy for generating diverse butenamide libraries.

Biological Evaluation: Validating the Warhead

Trustworthiness in covalent drug discovery relies on proving that the molecule acts via the intended mechanism (covalent bond formation) and not non-specific assay interference.

Assay 1: GSH Reactivity (The "Litmus Test")

Before cell-based assays, determine the chemical reactivity of the butenamide.

-

Setup: Incubate compound (10

) with Glutathione (GSH, 500 -

Measurement: Monitor the disappearance of the parent compound via HPLC-UV or LC-MS at t=0, 1h, 4h, 24h.

-

Interpretation:

- min: Too reactive (likely toxic/promiscuous).

- hours: Too inert (unlikely to engage target).

-

Ideal Range:

between 1-6 hours.

Assay 2: Target Engagement (Mass Shift)

To confirm the mechanism of action on the specific protein target (e.g., a kinase domain):

-

Incubate purified protein with the inhibitor (1:1 ratio) for 1 hour.

-

Analyze via Intact Protein Mass Spectrometry .

-

Success Criteria: Observation of a mass shift corresponding exactly to the molecular weight of the inhibitor (or inhibitor minus leaving group, though butenamides typically add fully).

Case Study: Cyano-Butenamides as Reversible Kinase Inhibitors[1]

Context: While many butenamides are irreversible inhibitors (permanently disabling the enzyme), recent work has highlighted

Mechanism of Action:

-

Binding: The scaffold (e.g., quinoline or pyrimidine) binds to the ATP pocket non-covalently.

-

Reaction: The cysteine thiol attacks the

-carbon of the -

Equilibrium: Unlike acrylamides, the reaction is reversible (

), allowing the drug to detach if the local concentration drops.

Visualization: Covalent Mechanism

Caption: Kinetic mechanism of covalent inhibition. The blue dashed line represents the reversibility enabled by electron-withdrawing groups like nitriles.

Structure-Activity Relationship (SAR) Logic[1]

When optimizing bioactive butenamides, follow this logic tree to improve efficacy and safety.

| Structural Zone | Modification | Effect on Bioactivity |

| Warhead ( | Add Methyl group | Decreases reactivity (steric hindrance).[1] Improves metabolic stability. |

| Add Cyano (-CN) | Increases electrophilicity significantly.[1] Enables reversibility . | |

| Amide Nitrogen | N-Aryl substitution | Defines binding affinity (non-covalent recognition).[1] |

| Linker | Extend chain length | Changes orientation of warhead relative to Cys residue. |

Visualization: SAR Decision Tree

Caption: Strategic decision tree for optimizing butenamide lead compounds based on reactivity and potency data.

References

-

Structure-activity relationships of alpha, beta-unsaturated carbonylic compounds. Source: PubMed (NIH) URL:[1][Link][1]

-

An update on the discovery and development of reversible covalent inhibitors. Source: PubMed Central (PMC) URL:[1][Link]

-

Synthesis of trans-diamide derivatives from fumaryl chloride and determination of DPPH scavenging activity. Source: ResearchGate URL:[4][5][6][Link]

-

The Anticancer Activity for the Bumetanide-Based Analogs via Targeting the Tumor-Associated Membrane-Bound Human Carbonic Anhydrase-IX Enzyme. Source: MDPI (Molecules) URL:[Link][1]

-

Recent advances in the development of covalent inhibitors. Source: PubMed Central (PMC) URL:[1][Link]

Sources

A Computational Roadmap for Targeting Novel Covalent Inhibitors: The Case of Methyl 4-(butylamino)-4-oxo-2-butenoate

Abstract

The exploration of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Methyl 4-(butylamino)-4-oxo-2-butenoate represents a class of unsaturated carbonyl compounds with latent reactivity, yet it remains largely uncharacterized in the scientific literature. This technical guide outlines a comprehensive, prospective computational modeling workflow designed to elucidate its potential as a targeted covalent inhibitor. We move from foundational ligand preparation and hypothesis-driven target selection to sophisticated molecular simulations, including non-covalent docking, molecular dynamics, and advanced quantum mechanics/molecular mechanics (QM/MM) approaches for modeling covalent bond formation. Each protocol is presented with detailed, step-by-step methodologies, underpinned by the scientific rationale for key experimental choices. This document serves as a blueprint for researchers, scientists, and drug development professionals aiming to computationally prosecute under-researched molecules with similar reactive potential.

Introduction: Unveiling the Potential of an Uncharacterized Molecule

Methyl 4-(butylamino)-4-oxo-2-butenoate is a small organic molecule featuring several key functional groups: a methyl ester, a secondary amide, and, most critically, an α,β-unsaturated carbonyl system. This latter motif, a well-known Michael acceptor, confers the potential for covalent interaction with biological nucleophiles, such as the thiol group of cysteine residues in proteins.[1][2][3] Covalent inhibitors have seen a resurgence in drug development, offering advantages of prolonged duration of action and high potency.

Given the absence of published biological data, a structured in silico investigation provides a rapid, cost-effective strategy to generate testable hypotheses regarding its mechanism of action and potential protein targets. This guide details the logical progression of such an investigation.

Foundational Analysis & Ligand Preparation

The first step in any computational study is the meticulous preparation of the small molecule, or ligand.[4] This ensures that the simulated structure is an energetically favorable and realistic representation.

Physicochemical Characterization

A summary of the key properties of Methyl 4-(butylamino)-4-oxo-2-butenoate, sourced from its PubChem entry (CID 53393354), provides the basis for our model.

| Property | Value | Source |

| Molecular Formula | C9H15NO3 | PubChem |

| Molecular Weight | 185.22 g/mol | PubChem |

| IUPAC Name | methyl (E)-4-(butylamino)-4-oxobut-2-enoate | PubChem |

| Canonical SMILES | CCCCCNC(=O)C=CC(=O)OC | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 6 | PubChem |

Protocol: 3D Ligand Structure Preparation

The causality behind this protocol is to convert the 2D representation (SMILES string) into a geometrically correct, low-energy 3D conformation suitable for docking simulations.[4][5]

-

Obtain 2D Structure : The SMILES string (CCCCCNC(=O)C=CC(=O)OC) is obtained from a database like PubChem.

-

Generate 3D Coordinates : Use a tool like Open Babel to convert the 2D SMILES into an initial 3D structure.

-

Rationale : This step provides a starting 3D geometry, which is necessary for subsequent energy minimization.

-

-

Add Hydrogens : Ensure all hydrogen atoms are explicitly added, appropriate for a physiological pH of ~7.4.

-

Energy Minimization : Perform a geometry optimization using a suitable force field, such as the General AMBER Force Field (GAFF) or MMFF94.[6]

-

Rationale : This step relieves any steric strain from the initial 3D conversion, settling the molecule into a low-energy, more realistic conformation.[4]

-

-

Assign Partial Charges : Calculate and assign partial atomic charges (e.g., Gasteiger or AM1-BCC charges).[7]

-

Rationale : Accurate charge distribution is critical for calculating the electrostatic interactions that govern ligand-protein binding.[7]

-

-

Save in Appropriate Format : The final, prepared ligand structure is saved in a .pdbqt format for AutoDock Vina or .mol2 for other programs.[5]

Hypothesis-Driven Target Selection

The presence of a Michael acceptor strongly suggests that Methyl 4-(butylamino)-4-oxo-2-butenoate could act as a covalent inhibitor by reacting with nucleophilic residues, most commonly cysteine.[1][3] Therefore, our primary targets will be proteins known to be modulated by covalent inhibitors and containing a reactive cysteine in or near a functional binding site. For this guide, we will use Epidermal Growth Factor Receptor (EGFR) kinase domain with a cysteine at position 797 (Cys797) as a representative target.

Protocol: Receptor Structure Preparation

This protocol ensures the protein structure is clean and correctly parameterized for docking.[8][9][10]

-

Download Structure : Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we might use a structure of EGFR kinase domain (e.g., PDB ID: 2GS2).

-

Clean the PDB File :

-

Remove all water molecules, co-solvents, and existing ligands from the PDB file.[7][8]

-

Rationale : These molecules can interfere with the docking algorithm unless they are known to be critical for binding, in which case they should be treated with more advanced methods.

-

-

If the biological unit is a monomer, remove any additional protein chains.[8]

-

-

Add Hydrogens and Assign Protonation States : Add hydrogen atoms consistent with a pH of 7.4. This is a critical step as hydrogen bond networks are key to binding.[7][11]

-

Assign Atomic Charges : Assign charges from a chosen force field (e.g., AMBER or CHARMM).[12][13]

-

Save in PDBQT Format : Convert the cleaned receptor file to the .pdbqt format required by AutoDock Vina, which includes partial charges and atom types.[14]

Stage 1: Non-Covalent Binding Pose Prediction with Molecular Docking

Before modeling the covalent bond, we must first predict the most likely non-covalent binding pose of the ligand in the active site. This initial interaction properly orients the reactive warhead (the Michael acceptor) relative to the target nucleophile (Cys797). We will use AutoDock Vina, a widely used open-source docking program.[14][15]

Protocol: Molecular Docking with AutoDock Vina

-

Define the Search Space : A 3D grid box must be defined around the active site.[7][16] For targeted docking, this box should be centered on the known binding pocket, encompassing the key Cys797 residue.

-

Rationale : This limits the conformational search to the region of interest, increasing computational efficiency and relevance. A typical size would be 25x25x25 Ångströms.

-

-

Create Configuration File : Prepare a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and defining the center and dimensions of the grid box.[17]

-

Execute Vina : Run the docking simulation from the command line.[14]

-

vina --config conf.txt --out poses.pdbqt --log results.log

-

-

Analyze Results : Vina will output a set of binding poses (typically 9-10), ranked by a calculated binding affinity (kcal/mol).[14][15]

-

Self-Validation : The top-ranked poses should be visually inspected. A successful docking run will show poses with low binding energy scores, good geometric complementarity to the pocket, and the formation of plausible hydrogen bonds and hydrophobic interactions. The Michael acceptor should be oriented towards the Cys797 thiol group, at a distance conducive to reaction (e.g., 3-4 Å).

-

| Pose ID | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interactions (Hypothetical) |

| 1 | -8.5 | 0.00 | H-bond with Met793, Hydrophobic contacts |

| 2 | -8.2 | 1.21 | H-bond with Thr790 |

| 3 | -7.9 | 1.89 | H-bond with Met793 |

Stage 2: Assessing Complex Stability with Molecular Dynamics (MD)

While docking provides a static snapshot, Molecular Dynamics (MD) simulations assess the stability and dynamics of the predicted protein-ligand complex over time.[18][19] This step validates whether the non-covalent pose is stable in a more realistic, solvated environment.[20] We will use GROMACS, a versatile and widely-used MD engine.[21][22][23]

Protocol: GROMACS MD Simulation

This protocol is a standard workflow for simulating a protein-ligand complex.[20][24][25][26][27]

-

System Preparation :

-

Input : Use the best-ranked non-covalent pose from the docking step.

-

Force Field : Choose a protein force field (e.g., AMBER ff14SB) and a compatible ligand force field (e.g., GAFF).[6][12][13][28][29]

-

Topology Generation : Generate a topology file for the ligand, which describes its bonded and non-bonded parameters.

-

Solvation : Place the complex in a periodic box of water (e.g., TIP3P model).[20]

-

Ionization : Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.[20]

-

-

Simulation Execution :

-

Energy Minimization : Perform a steepest descent minimization to remove steric clashes.[20]

-

Equilibration : Run two short equilibration phases. First, an NVT (constant Number of particles, Volume, Temperature) ensemble to stabilize the temperature, followed by an NPT (constant Number of particles, Pressure, Temperature) ensemble to stabilize the pressure and density.[26]

-

Production MD : Run the main simulation for a duration sufficient to observe stability (e.g., 100 nanoseconds).[20]

-

-

Analysis of Trajectory :

-

RMSD (Root Mean Square Deviation) : Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot for the ligand indicates it has found a stable binding mode.[18][30][31]

-

RMSF (Root Mean Square Fluctuation) : Plot the RMSF per residue to identify flexible regions of the protein.[20][30]

-

Interaction Analysis : Analyze the persistence of hydrogen bonds and other key interactions throughout the simulation.[18][31]

-

Stage 3: Modeling the Covalent Reaction

Once a stable non-covalent complex is confirmed, the final step is to model the covalent bond formation. This is a quantum mechanical event (bond breaking and forming) and cannot be accurately described by classical MM force fields alone.[32][33] A hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is the gold standard.[32][34][35][36]

Rationale for QM/MM

In a QM/MM simulation, the system is partitioned into two regions:[35][36]

-

QM Region : The chemically reactive parts (the ligand's Michael acceptor and the Cys797 side chain) are treated with high-accuracy but computationally expensive quantum mechanics.

-

MM Region : The rest of the protein and solvent are treated with efficient classical molecular mechanics.

This hybrid approach provides an accurate description of the reaction chemistry while remaining computationally tractable.[32][34]

Protocol: Conceptual QM/MM Workflow

-

System Partitioning : Define the QM and MM regions. The QM region would typically include the entire ligand and the side chain of Cys797.

-

Boundary Treatment : A "link atom" scheme is often used to satisfy the valency of atoms at the QM/MM boundary (e.g., between the Cα and Cβ of Cys797).[34]

-

Potential Energy Surface Scan : Perform a series of constrained geometry optimizations to map the energy landscape as the covalent bond forms. The reaction coordinate would be the distance between the cysteine sulfur and the β-carbon of the ligand.

-

Transition State (TS) Search : Identify the highest energy point along the reaction path—the transition state. The energy barrier (activation energy) calculated from this state determines the theoretical feasibility of the reaction.[37]

-

Analysis : A low calculated activation energy (<25 kcal/mol) suggests the covalent reaction is kinetically favorable and likely to occur under physiological conditions.[37]

Conclusion and Future Directions

This guide has detailed a rigorous, multi-stage computational workflow to investigate the potential of an under-characterized molecule, Methyl 4-(butylamino)-4-oxo-2-butenoate, as a targeted covalent inhibitor. By progressing from initial non-covalent docking to MD simulations and finally to QM/MM reaction modeling, we can build a scientifically sound, data-driven hypothesis about the molecule's biological activity. The results of this in silico cascade—predicted binding pose, complex stability, and reaction feasibility—provide a strong foundation for guiding subsequent experimental validation, including enzyme inhibition assays and structural biology efforts. This framework is broadly applicable to the initial assessment of any novel compound suspected of acting through a covalent mechanism.

References

-

Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025, August 7). YouTube. Retrieved February 22, 2026, from [Link]

-

Force fields for small molecules. (2019). PMC. Retrieved February 22, 2026, from [Link]

-

Covalent Docking Using Schrödinger | Step-by-Step Workflow. (2025, August 4). YouTube. Retrieved February 22, 2026, from [Link]

-

Molecular Dynamics Simulation of Protein–Ligand Complexes. (2021). Bio-protocol. Retrieved February 22, 2026, from [Link]

-

GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI. Retrieved February 22, 2026, from [Link]

-

AMBER Force Field. (n.d.). Protheragen. Retrieved February 22, 2026, from [Link]

-

Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. (2021). PubMed. Retrieved February 22, 2026, from [Link]

-

How does one prepare proteins for molecular docking?. (2021, September 20). Quora. Retrieved February 22, 2026, from [Link]

-

Using Transition State Modeling To Predict Mutagenicity for Michael Acceptors. (2018). ACS Publications. Retrieved February 22, 2026, from [Link]

-

Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024, September 21). ACS Publications. Retrieved February 22, 2026, from [Link]

-

GROMACS Tutorials. (n.d.). GROMACS. Retrieved February 22, 2026, from [Link]

-

Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. (2026, January 12). ScienceDirect. Retrieved February 22, 2026, from [Link]

-

Molecular Docking (Protein-Ligand) | Methodology & Protocol. (2026). Genomics & Informatics Lab. Retrieved February 22, 2026, from [Link]

-

Protein-Ligand Complex - MD Tutorials. (n.d.). GROMACS. Retrieved February 22, 2026, from [Link]

-

AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Docking Mastery. Retrieved February 22, 2026, from [Link]

-

Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved February 22, 2026, from [Link]

-

GROMACS tutorials. (n.d.). Simon Gravelle. Retrieved February 22, 2026, from [Link]

-

A simple tutorial for using Autodock Vina to find the ligand binding pose. (n.d.). GitHub. Retrieved February 22, 2026, from [Link]

-

How to Perform Covalent Docking Without Templates in Schrödinger. (2025, August 11). YouTube. Retrieved February 22, 2026, from [Link]

-

Navigating AMBER Force Fields. (2024, August 25). DiPhyx Stories. Retrieved February 22, 2026, from [Link]

-

Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. (2021, April 29). ACS Publications. Retrieved February 22, 2026, from [Link]

-

Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. (2019, June 3). Galaxy Training. Retrieved February 22, 2026, from [Link]

-

Analyzing molecular dynamics simulations. (n.d.). TeachOpenCADD. Retrieved February 22, 2026, from [Link]

-

Preparing the protein and ligand for docking. (2025, April 8). ScotChem. Retrieved February 22, 2026, from [Link]

-

The development of an Amber-compatible organosilane force field for drug-like small molecules. (2021). RSC Publishing. Retrieved February 22, 2026, from [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1. (2020, March 20). YouTube. Retrieved February 22, 2026, from [Link]

-

Session 4: Introduction to in silico docking. (n.d.). University of Oxford. Retrieved February 22, 2026, from [Link]

-

Exploring the Limits of the Generalized CHARMM and AMBER Force Fields. (2024, May 8). ACS Publications. Retrieved February 22, 2026, from [Link]

-

Modelling a covalent inhibitor of cathepsin proteins. (n.d.). Bonvin Lab. Retrieved February 22, 2026, from [Link]

-

QM/MM. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

-

GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks. Retrieved February 22, 2026, from [Link]

-

From complex data to clear insights: visualizing molecular dynamics trajectories. (2024, April 10). Frontiers. Retrieved February 22, 2026, from [Link]

-

Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis. (2018). PMC. Retrieved February 22, 2026, from [Link]

-

Using Machine Learning to Analyze Molecular Dynamics Simulations of Biomolecules. (2025, May 27). ACS Publications. Retrieved February 22, 2026, from [Link]

-

Protocol for Molecular Dynamics Simulations of Proteins. (2016, December 5). Bio-protocol. Retrieved February 22, 2026, from [Link]

-

How to do covalent docking using autodock?. (2016, October 21). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Quantum mechanics/molecular mechanics (QM/MM) methods in drug design. (2023). ResearchGate. Retrieved February 22, 2026, from [Link]

-

What is the most simple protocol to prepare the library of ligands for molecular docking?. (2023, May 5). ResearchGate. Retrieved February 22, 2026, from [Link]

-

When (and Why) You Should Minimize Ligands Before Docking. (n.d.). SAMSON Blog. Retrieved February 22, 2026, from [Link]

-

Quantum Mechanics/Molecular Mechanics (QM/MM). (2022, June 6). Computational Chemistry Glossary. Retrieved February 22, 2026, from [Link]

-

ICM User's Guide: Covalent Docking. (n.d.). Molsoft. Retrieved February 22, 2026, from [Link]

-

Development and application of quantum mechanics/molecular mechanics methods with advanced polarizable potentials. (2019). PMC. Retrieved February 22, 2026, from [Link]

-

Quantum Mechanical (QM) Explanation of Covalent Bond!!. (2023, December 26). YouTube. Retrieved February 22, 2026, from [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes. (2025, August 6). YouTube. Retrieved February 22, 2026, from [Link]

-

Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. Retrieved February 22, 2026, from [Link]

Sources

- 1. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. When (and Why) You Should Minimize Ligands Before Docking – SAMSON Blog [blog.samson-connect.net]

- 5. researchgate.net [researchgate.net]

- 6. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GIL [genomatics.net]

- 8. quora.com [quora.com]

- 9. scotchem.ac.uk [scotchem.ac.uk]

- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 12. Navigating AMBER Force Fields - DiPhyx Stories [diphyx.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. GIL [genomatics.net]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. GitHub - sha256feng/Autodock-vina-example: A simple tutorial for using Autodock Vina to find the ligand binding pose [github.com]

- 18. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 19. Frontiers | From complex data to clear insights: visualizing molecular dynamics trajectories [frontiersin.org]

- 20. bio-protocol.org [bio-protocol.org]

- 21. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 22. pubs.acs.org [pubs.acs.org]

- 23. GROMACS tutorials [gromacstutorials.github.io]

- 24. GROMACS Tutorials [mdtutorials.com]

- 25. Protein-Ligand Complex [mdtutorials.com]

- 26. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 27. m.youtube.com [m.youtube.com]

- 28. AMBER Force Field - Protheragen [wavefunction.protheragen.ai]

- 29. The development of an Amber-compatible organosilane force field for drug-like small molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 30. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]

- 31. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 32. researchgate.net [researchgate.net]

- 33. m.youtube.com [m.youtube.com]

- 34. QM/MM - Wikipedia [en.wikipedia.org]

- 35. Quantum Mechanics/Molecular Mechanics (QM/MM) - Computational Chemistry Glossary [deeporigin.com]

- 36. Development and application of quantum mechanics/molecular mechanics methods with advanced polarizable potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 37. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Methyl 4-(butylamino)-4-oxo-2-butenoate in Peptide Synthesis

This Application Note and Protocol Guide details the use of Methyl 4-(butylamino)-4-oxo-2-butenoate (referred to herein as MBFB ), a specialized fumaric acid derivative.

Based on its chemical structure (

Executive Summary

Methyl 4-(butylamino)-4-oxo-2-butenoate (MBFB) is an electrophilic reagent belonging to the class of fumaric acid amides. Unlike symmetric fumarates (e.g., dimethyl fumarate), MBFB possesses inherent asymmetry, featuring a methyl ester on one terminus and a butyl amide on the other.

In peptide chemistry, MBFB is deployed to:

-

Covalently Modify Cysteine: Via Michael addition, creating stable thioether adducts.

-

Tune Lipophilicity: The butyl chain increases the hydrophobic profile of the target peptide, potentially enhancing membrane permeability.

-

Model Pharmacological Activity: It serves as a structural probe to study the Nrf2-KEAP1 antioxidant pathway, mimicking the electrophilic stress of fumarate drugs while offering distinct steric and electronic properties.

Chemical Mechanism & Rationale[1][2][3][4][5][6][7][8]

Structural Analysis

-

Electrophile: The central alkene (

) is conjugated to two electron-withdrawing groups (ester and amide). This creates a "soft" electrophile susceptible to nucleophilic attack. -

Selectivity: At physiological pH (7.4–8.0), the reagent is highly selective for thiolates (Cys side chains) over amines (Lys N-

or N-terminus), due to the higher nucleophilicity of sulfur in this pH range. -

Warhead Type: Fumarate-based Michael acceptor (Reversible-covalent or Irreversible depending on the protein environment).

Reaction Mechanism (Michael Addition)

The reaction proceeds through the attack of the thiolate anion (

Caption: Mechanism of Cysteine modification by MBFB via conjugate addition.

Experimental Protocols

Synthesis of the Reagent (MBFB)

Note: If MBFB is not purchased commercially, it must be synthesized from Monomethyl Fumarate (MMF).

Reagents:

-

Monomethyl Fumarate (MMF)

-

n-Butylamine

-

HATU (Coupling Agent)

-

DIPEA (Base)

-

DMF (Solvent)[1]

Procedure:

-

Dissolve MMF (1.0 eq) in anhydrous DMF (0.2 M).

-

Add DIPEA (2.0 eq) and HATU (1.1 eq). Stir for 5 minutes at

to activate the acid. -

Add n-Butylamine (1.1 eq) dropwise.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 3–4 hours.

-

Workup: Dilute with EtOAc, wash with 1M HCl, saturated

, and brine. Dry over -

Purification: Flash chromatography (Hexane:EtOAc). Confirm structure by NMR/MS.

Protocol: Solution-Phase Cysteine Modification

This protocol describes the conjugation of MBFB to a purified peptide containing a single Cysteine residue.

Materials:

-

Peptide Stock: 10 mM in DMSO or water.

-

MBFB Stock: 100 mM in DMSO (Freshly prepared).

-

Reaction Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) OR Phosphate Buffer (pH 7.5) containing 20% Acetonitrile (to ensure solubility of MBFB).

-

Quenching Reagent: DTT or

-Mercaptoethanol.

Step-by-Step Methodology:

-

Preparation:

-

Dilute the Peptide Stock into the Reaction Buffer to a final concentration of 100

M . -

Critical: Ensure the buffer is degassed to prevent disulfide dimerization of the peptide before reaction.

-

-

Conjugation:

-

Add MBFB Stock to the peptide solution to achieve a final concentration of 1 mM (10 equivalents).

-

Note: A 10-fold excess drives pseudo-first-order kinetics and ensures complete conversion.

-

-

Incubation:

-

Incubate at Room Temperature (25°C) for 2–4 hours with gentle agitation.

-

Monitoring: Analyze a 10

L aliquot by LC-MS at t=0, 1h, and 2h. Look for the mass shift of +213.2 Da (MW of MBFB).

-

-

Quenching:

-

Add DTT to a final concentration of 10 mM to quench unreacted MBFB. Incubate for 15 minutes.

-

-

Purification:

-

Purify the conjugate via Reverse-Phase HPLC (C18 column) using a standard Water/Acetonitrile gradient (+0.1% TFA).

-

Lyophilize the collected fractions.

-

Data Summary Table: Reaction Conditions

| Parameter | Recommended Condition | Reason |

| pH | 7.5 – 8.0 | Promotes thiolate formation ( |

| Solvent | Buffer/MeCN (80:20) | MBFB is lipophilic; organic co-solvent prevents precipitation. |

| Stoichiometry | 10x Excess (Reagent) | Ensures rapid completion; excess is removed by HPLC. |

| Temperature | 20°C – 25°C | Higher temps may promote hydrolysis of the methyl ester. |

Protocol: On-Resin Modification (Solid Phase)

For peptides synthesized via Fmoc-SPPS, modification can be performed on-resin before global cleavage, provided the Cysteine side chain is selectively deprotected.

Workflow:

-

Synthesis: Assemble peptide on Rink Amide resin. Use Fmoc-Cys(Mmt)-OH for the cysteine residue.

-

Selective Deprotection: Remove the Mmt group using 1% TFA in DCM (

min washes). The standard protecting groups (tBu, Boc, Pbf) remain intact. -

Modification:

-

Wash resin with DMF.

-

Add MBFB (5 eq) and DIPEA (1 eq) in DMF.

-

Shake for 4–16 hours.

-

-

Cleavage: Perform standard TFA cleavage (95% TFA).

-

Caution: The fumarate moiety is stable to TFA, but avoid "Reagent K" or scavengers containing thiols (EDT), as they might reverse the Michael addition or react with the probe. Use Triisopropylsilane (TIPS) as the scavenger.

-

Analytical Validation

To validate the success of the synthesis, High-Resolution Mass Spectrometry (HRMS) is required.

Expected Mass Shift: The addition of Methyl 4-(butylamino)-4-oxo-2-butenoate adds the entire molecule to the peptide (no leaving group).

-

Formula Added:

(Wait, let's calculate exact addition).-

Reagent:

(Methyl ester + Fumarate backbone + Butylamide). -

Structure:

. -

Formula:

. -

Exact Mass Calculation:

-

Methyl Ester (

): 59.03 -

Alkene (

): 26.02 -

Amide Carbonyl (

): 28.00 -

Butylamine remnant (

): 72.08 -

Total MW: ~213.23 Da.

-

-

-

Observed Shift:

.

Applications in Drug Discovery[4][9][10]

Covalent Fragment Screening

MBFB serves as a "fully functionalized" fragment. In Tethering screens, this molecule can be used to assess the druggability of a cysteine in a binding pocket. If MBFB labels the protein significantly faster than a non-specific control, it indicates the butyl group is providing specific binding affinity (molecular recognition) near the cysteine.

Nrf2 Pathway Activation

Fumaric acid esters (FAEs) are known activators of the Nrf2 antioxidant pathway via modification of Cys151 on KEAP1.

-

Usage: Researchers use MBFB to study how the lipophilicity (butyl tail) affects the potency of Nrf2 activation compared to Dimethyl Fumarate (DMF).

-

Hypothesis: The butyl amide may alter cell permeability or the residence time on KEAP1.

Caption: Integrated workflow for generating and testing MBFB-modified peptides.

References

-

Blewett, M. M., et al. (2016). "Chemical proteomic map of dimethyl fumarate–sensitive cysteines in primary human T cells." Science Signaling, 9(445), rs10. Link

- Context: Establishes the mechanism of fumarate esters reacting with cysteines in the Nrf2/KEAP1 p

-

Schmidt, T. J., et al. (2007). "Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine." Bioorganic & Medicinal Chemistry, 15(1), 333-342. Link

- Context: Provides kinetic data and reaction conditions for fumar

- Jackson, P. A., et al. (2020). "Electrophilic Warheads in Covalent Drug Discovery." Nature Reviews Drug Discovery, 19, 353–377. Context: General principles of designing Michael acceptor warheads for peptide-based inhibitors.

-

Kates, S. A., & Albericio, F. (Eds.).[2] (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

- Context: Standard protocols for on-resin cysteine deprotection (Mmt removal)

Sources

Use of Methyl 4-(butylamino)-4-oxo-2-butenoate in polymer chemistry

Application Note: Functionalizing Biopolymers via Methyl 4-(butylamino)-4-oxo-2-butenoate Integration

Executive Summary & Molecule Profile

Methyl 4-(butylamino)-4-oxo-2-butenoate (MBOB) is an unsymmetrical fumaric acid derivative that serves as a high-value functional monomer.[1] Unlike symmetric dialkyl fumarates, MBOB introduces chemical orthogonality through its "Janus" structure: one side features a hydrolytically sensitive methyl ester, while the other possesses a stable, hydrogen-bonding butyl amide.

This structural asymmetry allows researchers to precisely tune the hydrophilic-lipophilic balance (HLB), glass transition temperature (

Chemical Profile

| Property | Specification |

| IUPAC Name | Methyl (2E)-4-(butylamino)-4-oxobut-2-enoate |

| Molecular Formula | |

| Key Functionality | |

| Electronic Character | Electron-Deficient (Acceptor Monomer) |

| Primary Application | Alternating Copolymerization, Thiol-Ene Click Chemistry |

Strategic Application: Alternating Copolymerization

Scientific Rationale: Fumarates are notorious for their reluctance to homopolymerize radically due to steric hindrance and electron deficiency. However, they excel in alternating copolymerization with electron-rich monomers (e.g., Styrene, Vinyl Acetate, N-Vinyl Pyrrolidone).[1] The interaction between the electron-rich donor monomer and the electron-poor MBOB acceptor creates a charge-transfer complex, resulting in a highly ordered polymer backbone (ABAB sequence).[1]

Why use MBOB?

-

Rigidity: The amide group introduces backbone stiffness via intermolecular hydrogen bonding, raising the

compared to all-ester fumarates. -

Solubility Tuning: The butyl chain prevents the polymer from becoming too brittle or insoluble, a common issue with fumaramides.

Protocol 1: Synthesis of Poly(MBOB-alt-Styrene)

Objective: Synthesize a rigid, alternating copolymer with side-chain functionality.

Materials:

-

Monomer A: Methyl 4-(butylamino)-4-oxo-2-butenoate (MBOB) [1.0 eq][1]

-

Monomer B: Styrene (purified, inhibitor-free) [1.0 eq][1]

-

Initiator: AIBN (Azobisisobutyronitrile) [1 mol%][1]

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

-

Atmosphere: Nitrogen or Argon[1]

Step-by-Step Methodology:

-